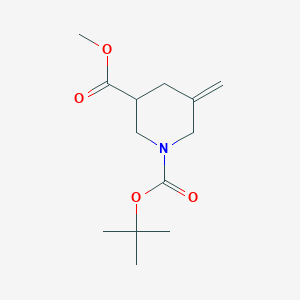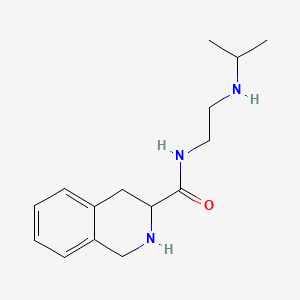
1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE: is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through a reductive amination reaction, where the isoquinoline derivative is reacted with isopropylamine and a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods: Industrial production of N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[2-(METHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
- N-[2-(ETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
- N-[2-(PROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
Uniqueness: N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32421-51-5 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[2-(propan-2-ylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-11(2)16-7-8-17-15(19)14-9-12-5-3-4-6-13(12)10-18-14/h3-6,11,14,16,18H,7-10H2,1-2H3,(H,17,19) |
InChI Key |
HLWSVWOWXFBYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCNC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
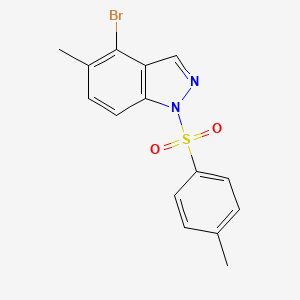
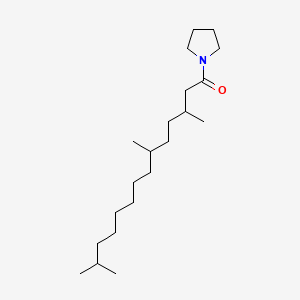
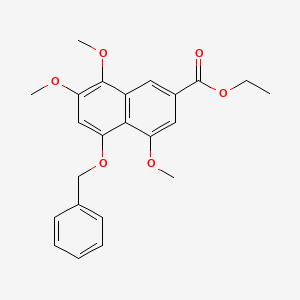
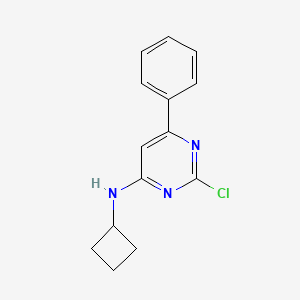
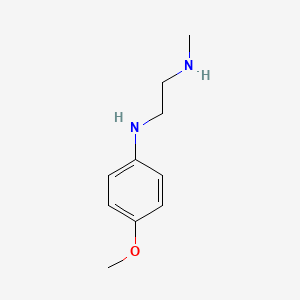
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
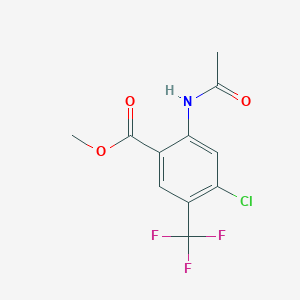
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
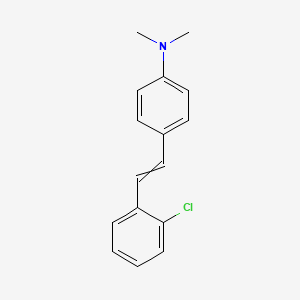
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
